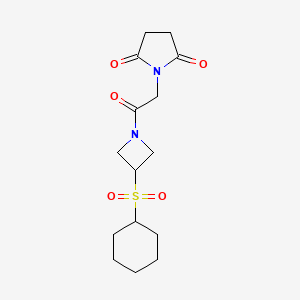

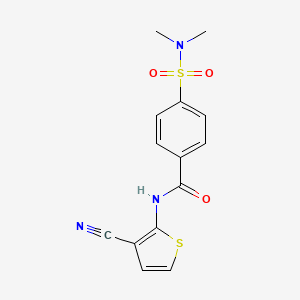

![molecular formula C22H17N3O3 B2595346 N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477555-91-2](/img/structure/B2595346.png)

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BIBX1382, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). This compound has been extensively studied for its potential therapeutic applications in cancer treatment.

Scientific Research Applications

Poly(ADP-ribose) Polymerase Inhibitors

A series of phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors have been developed, showing significant potency and efficacy. These compounds, including (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), have demonstrated excellent PARP enzyme potency, cellular potency in the nanomolar range, oral bioavailability, ability to cross the blood-brain barrier, and distribution into tumor tissue. They have shown good in vivo efficacy in cancer models, highlighting their potential for cancer therapy (Penning et al., 2010).

Antimicrobial Activity

Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. Some derivatives have shown significant effectiveness, suggesting their potential as antimicrobial agents. These compounds have been synthesized through various chemical reactions, including Mannich reactions, and their structures were confirmed through spectral and analytical techniques. Their activity against bacteria and fungi, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Aspergillus niger, highlights the breadth of their potential applications in addressing microbial infections (Sethi et al., 2016).

Cytotoxic Activity

The cytotoxic activity of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and related compounds has been studied, demonstrating promising results in cancer research. These compounds were evaluated against a panel of cell lines, showing cytotoxicity in certain configurations, which provides insights into their potential as cancer therapeutic agents. The structural variations and biological evaluations suggest a nuanced approach to designing effective anticancer agents (Deady et al., 2000).

Antioxidant Activities

N-Benzimidazol-1-yl-methyl-benzamide derivatives have been synthesized and assessed for their antioxidant activities. These studies reveal that the incorporation of heterocyclic rings and open-chain counterparts at specific positions of the benzimidazole ring yields compounds with notable biological activities, including antimicrobial and antioxidant properties. This suggests their potential use in developing treatments for diseases where oxidative stress plays a significant role (Sindhe et al., 2016).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and benzimidazole derivatives, have been reported to interact with a broad range of biological targets These include various enzymes, receptors, and proteins involved in critical biological processes

Mode of Action

It’s worth noting that similar compounds have been reported to exert their effects through various mechanisms, such as enzyme inhibition . The interaction of this compound with its targets could lead to changes in cellular processes, but specific details would require further investigation.

Biochemical Pathways

Compounds with similar structures have been reported to influence a variety of biochemical pathways . These include pathways related to inflammation, cancer, and microbial infections. The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

It’s worth noting that similar compounds have been reported to have favorable pharmacokinetic profiles

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects . The specific effects of this compound would depend on its targets and mode of action.

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of similar compounds

properties

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O3/c26-22(15-7-10-19-20(13-15)28-12-11-27-19)23-16-8-5-14(6-9-16)21-24-17-3-1-2-4-18(17)25-21/h1-10,13H,11-12H2,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYWVIYAKOMXSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

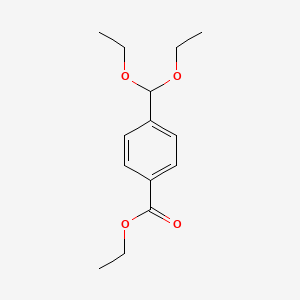

![Methyl 1-[2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetyl]piperidine-4-carboxylate](/img/structure/B2595263.png)

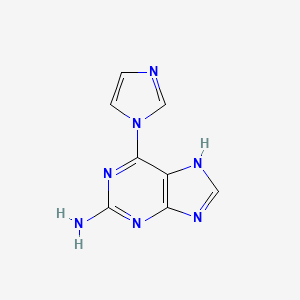

![2-[(2,4-Difluorophenyl)sulfonyl]-1-phenylethanone](/img/structure/B2595265.png)

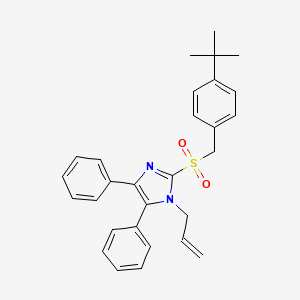

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-bromobenzenesulfonamide](/img/structure/B2595267.png)

![N-(2,5-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2595268.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2595269.png)

![N-[(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methyl]but-2-ynamide](/img/structure/B2595273.png)

![N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide](/img/structure/B2595276.png)

![(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-1-yl)methanol](/img/structure/B2595281.png)

![Methyl 4-(3-amino-2-(furan-2-carbonyl)-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridin-4-yl)benzoate](/img/structure/B2595285.png)